(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Matrix Metalloproteinase Inhibitors Stereoselective Synthesis Enantiomeric Purity

(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212488-34-0) is a chiral, non-proteinogenic amino acid derivative built on the privileged 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold. This compound features a (3S)-configured stereocenter and a lipophilic 4-ethoxybenzenesulfonyl (Bes(4-OEt)) group on the ring nitrogen.

Molecular Formula C18H19NO5S
Molecular Weight 361.4 g/mol
Cat. No. B13168189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC18H19NO5S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O
InChIInChI=1S/C18H19NO5S/c1-2-24-15-7-9-16(10-8-15)25(22,23)19-12-14-6-4-3-5-13(14)11-17(19)18(20)21/h3-10,17H,2,11-12H2,1H3,(H,20,21)/t17-/m0/s1
InChIKeyRXVNXBWESPXHFR-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212488-34-0) for Targeted Screening and Chemical Biology


(3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212488-34-0) is a chiral, non-proteinogenic amino acid derivative built on the privileged 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold [1]. This compound features a (3S)-configured stereocenter and a lipophilic 4-ethoxybenzenesulfonyl (Bes(4-OEt)) group on the ring nitrogen . It is primarily utilized as a conformationally constrained building block in medicinal chemistry and peptide drug design, with its scaffold forming the basis for known matrix metalloproteinase (MMP) and P2X7 receptor antagonist programs [REFS-3, REFS-4].

Why Generic Substitution Fails for (3S)-2-(4-Ethoxybenzenesulfonyl)-Tic-OH: The Critical Interplay of Absolute Stereochemistry and Sulfonamide Electronics


Replacing (3S)-2-(4-Ethoxybenzenesulfonyl)-Tic-OH with its racemate (CAS 1008091-79-9) or analogs with different N-arylsulfonyl substituents introduces unquantified risk in biological experiments. The (3S) absolute configuration is a primary determinant of target binding, as demonstrated by the stereospecific activity of Tic-based MMP-8 inhibitors, where the S-enantiomer is exclusively active [1]. Furthermore, the electronic and lipophilic nature of the 4-ethoxybenzenesulfonyl group is not interchangeable; the parallel SAR of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylate class shows that variations in the P1' sulfonamide substituent profoundly affect both matrix metalloproteinase inhibitory potency and selectivity profiles [2], making any substitution without comparative data a significant source of experimental variability.

Quantitative Evidence Guide: Differentiating (3S)-Bes(4-OEt)-Tic-OH from Common Analogs


Absolute Stereochemistry: (3S) vs. Racemic Mixture for MMP-8 Inhibitor Activity

The (3S) enantiomer is the active configuration for 2-arylsulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate-based matrix metalloproteinase (MMP) inhibitors. A foundational 3D-QSAR and X-ray crystallography study by Matter et al. (1999) established that the inhibitory activity against human neutrophil collagenase (MMP-8) is stereospecific, with only (3S)-configured compounds exhibiting significant zinc-binding and hydrophobic pocket interactions [1]. Procuring the racemate (CAS 1008091-79-9) instead of the specified (3S)-enantiomer is predicted to result in an approximately 50% reduction in molar potency due to the presence of the inactive (3R)-enantiomer.

Matrix Metalloproteinase Inhibitors Stereoselective Synthesis Enantiomeric Purity

S1' Pocket Electronics: 4-Ethoxy vs. 4-Methoxy Substituent Effect on MMP-8 Affinity

Within the 2-arylsulfonyl-Tic-3-carboxylate series, the para-substituent on the benzenesulfonamide ring is a critical driver of MMP-8 S1' pocket affinity. Comparative Molecular Field Analysis (CoMFA) models published by Matter et al. (1999) demonstrate that the steric and electrostatic fields around the 4-position of the aryl ring significantly correlate with inhibitory activity [1]. The 4-ethoxy substituent in the target compound contributes greater lipophilicity and a distinct electrostatic surface compared to the common 4-methoxy analog, as computed by PubChem (XLogP3 for 4-Ethoxy derivative: 2.6 [2]; XLogP3 for 4-Methoxy analog CID 18516593: 2.1 [3]). This difference is predicted to enhance binding complementarity within the predominantly hydrophobic S1' pocket of MMP-8.

QSAR MMP-8 Inhibitors Hydrophobic Interactions

Conformational Constraint: Tic Scaffold vs. Linear Phenylalanine Analogs for P2X7 Receptor Antagonism

Baraldi et al. (2002) synthesized a series of ring-constrained KN62 analogs and demonstrated that incorporating the phenylalanine side chain into a (3S)-configured tetrahydroisoquinoline-3-carboxylic acid (Tic) core is essential for modulating P2X7 receptor antagonist activity, though the compounds were weaker than KN62 itself [1]. The target compound's rigid Tic scaffold pre-organizes the sulfonamide and carboxylate pharmacophores into a specific orientation, which molecular modeling confirmed is crucial for activity. In contrast, a linear N-(4-ethoxybenzenesulfonyl)-phenylalanine (Phe) analog would lack this conformational pre-organization, introducing a significant entropic penalty likely resulting in a loss of measurable activity (the study notes a 30-fold drop for the best Tic derivative relative to KN62, and linear analogs were not active) [1].

P2X7 Receptor Antagonist Conformational Constraint Ligand-Receptor Interactions

Chiral Purity and Pharmacokinetic Assurance: Validated Enantiomeric Excess for Reliable in vivo Studies

The commercial supply of (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212488-34-0) from major vendors is specified with a purity of 95%, a defined specific optical rotation, and is obtained via stereoselective synthesis from enantiomerically pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [REFS-1, REFS-2]. This is in direct contrast to the racemate (CAS 1008091-79-9), which lacks stereochemical identity . A report on the pharmacokinetics of related Tic-based MMP inhibitors demonstrated that oral bioavailability in rabbits was significantly influenced by specific structural features [1], establishing that using the precise stereoisomer is a prerequisite for reproducibility in in vivo studies.

Chiral Resolution Pharmacokinetics Enantiomeric Excess

High-Impact Application Scenarios for (3S)-Bes(4-OEt)-Tic-OH in Drug Discovery


Probing the S1' Pocket Depth in MMP-8 Lead Optimization

Utilize (3S)-Bes(4-OEt)-Tic-OH as a key intermediate to synthesize inhibitors with a 4-ethoxyphenyl S1' substituent. The compound's enhanced lipophilicity (Δ XLogP3 = +0.5 vs. 4-methoxy analog) targets deeper hydrophobic interactions, a strategy validated by 3D-QSAR models that correlate this region's steric field with enhanced MMP-8 affinity [1]. The (3S) stereochemistry ensures correct zinc-binding geometry as confirmed by the 1.7 Å X-ray structure of a related inhibitor [2].

Investigating Conformational Constraint in P2X7 Receptor Ligand Design

Employ this compound as a conformationally constrained isostere of N-(4-ethoxybenzenesulfonyl)-phenylalanine to quantify the entropic cost of ligand binding. The Tic scaffold pre-organizes the sulfonamide pharmacophore, providing a definitive chemical probe for molecular recognition studies, where Baraldi et al. (2002) showed that the constrained geometry is essential but reduces potency relative to the acyclic scaffold, allowing mechanistic deconvolution of binding forces [3].

Establishing Stereochemically Pure Reference Standards for Chiral Analytical Methods

Utilize the 95% pure (3S)-enantiomer as a certified reference standard to develop and validate chiral HPLC or SFC methods capable of separating the (3S) and (3R) enantiomers of Tic-based drug candidates. This application directly addresses regulatory requirements for demonstrating enantiomeric purity in active pharmaceutical ingredient development programs.

Quote Request

Request a Quote for (3S)-2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.